molecular formula C13H15BN2O2 B14084293 (2-Cyclopropyl-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid

(2-Cyclopropyl-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14084293
M. Wt: 242.08 g/mol
InChI Key: GEKDRXNGAWOANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropyl-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a cyclopropyl group, a methyl-substituted imidazole ring, and a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are efficient and scalable. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Protic Acids/Bases: Used in protodeboronation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic acid group.

    Aryl Compounds: Formed from protodeboronation.

Scientific Research Applications

(2-Cyclopropyl-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group.

    (2-Methyl-1H-imidazol-1-yl)phenylboronic Acid: Lacks the cyclopropyl group.

    Cyclopropylboronic Acid: Lacks the imidazole and phenyl groups.

Properties

Molecular Formula

C13H15BN2O2

Molecular Weight

242.08 g/mol

IUPAC Name

[2-cyclopropyl-5-(2-methylimidazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C13H15BN2O2/c1-9-15-6-7-16(9)11-4-5-12(10-2-3-10)13(8-11)14(17)18/h4-8,10,17-18H,2-3H2,1H3

InChI Key

GEKDRXNGAWOANI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)N2C=CN=C2C)C3CC3)(O)O

Origin of Product

United States

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